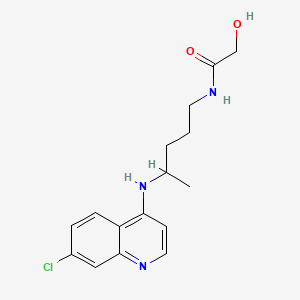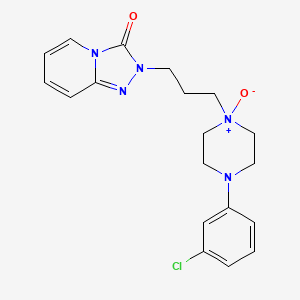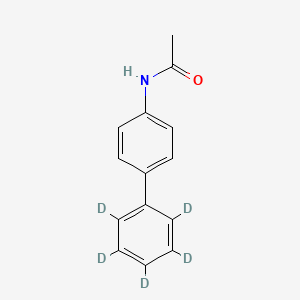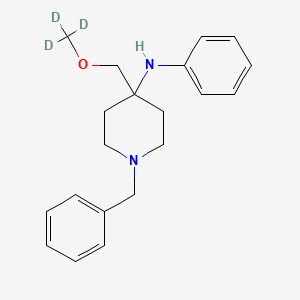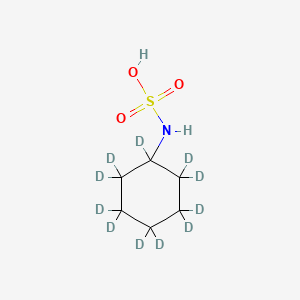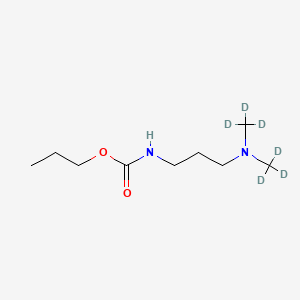
Propamocarb-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propamocarb-d6 (PM-d6) is an organic compound that has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. This compound is a derivative of propamocarb hydrochloride, which is an herbicide used in agriculture. PM-d6 has been found to have a variety of biochemical and physiological effects, and it has been used in laboratory experiments to study the effects of various compounds on biological systems.
Wissenschaftliche Forschungsanwendungen
Propamocarb-d6 has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. It has been used to study the effects of various compounds on biological systems, as well as to study the effects of environmental toxins on plants and animals. In addition, Propamocarb-d6 has been used in laboratory experiments to study the effects of various drugs on the central nervous system.
Wirkmechanismus
Propamocarb-d6 has been found to have a variety of biochemical and physiological effects. In particular, it has been found to act as an inhibitor of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of acetylcholine. In addition, Propamocarb-d6 has been found to act as an agonist of the muscarinic acetylcholine receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
Propamocarb-d6 has been found to have a variety of biochemical and physiological effects. In particular, it has been found to act as an inhibitor of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of acetylcholine. In addition, Propamocarb-d6 has been found to act as an agonist of the muscarinic acetylcholine receptor, which is involved in the regulation of various physiological processes. Furthermore, Propamocarb-d6 has been found to have an inhibitory effect on the growth of certain bacteria and fungi, as well as an inhibitory effect on the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Propamocarb-d6 in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to obtain. Second, it is relatively stable and has a long shelf life. Finally, it is relatively non-toxic and can be used in a variety of experiments. However, there are some limitations to the use of Propamocarb-d6 in laboratory experiments. For example, it is not suitable for use in experiments involving high concentrations of other compounds, as it may interfere with the results.
Zukünftige Richtungen
There are a variety of potential future directions for the use of Propamocarb-d6 in scientific research. For example, further research could be conducted to explore the effects of Propamocarb-d6 on different types of cells and organisms. In addition, Propamocarb-d6 could be used to study the effects of various compounds on the central nervous system. Furthermore, Propamocarb-d6 could be used to study the effects of environmental toxins on plants and animals. Finally, Propamocarb-d6 could be used to study the effects of various drugs on the central nervous system.
Synthesemethoden
Propamocarb-d6 is synthesized from propamocarb hydrochloride using a reaction with sodium hydride and dimethylformamide (DMF). This reaction results in the formation of a hydroxymethyl derivative of propamocarb hydrochloride, which is then converted to Propamocarb-d6 by hydrolysis.
Eigenschaften
IUPAC Name |
propyl N-[3-[bis(trideuteriomethyl)amino]propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-4-8-13-9(12)10-6-5-7-11(2)3/h4-8H2,1-3H3,(H,10,12)/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZLDXDUQPOXNW-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NCCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCNC(=O)OCCC)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propamocarb-d6 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

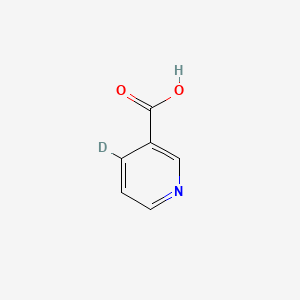
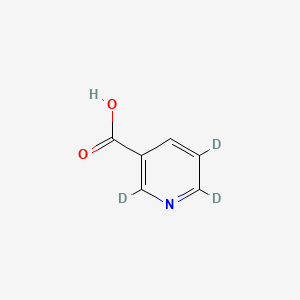
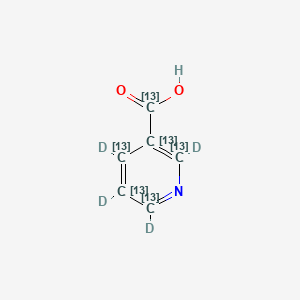

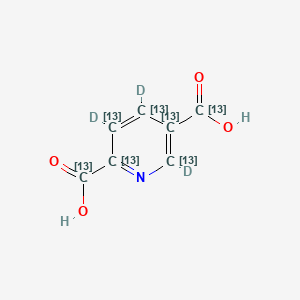
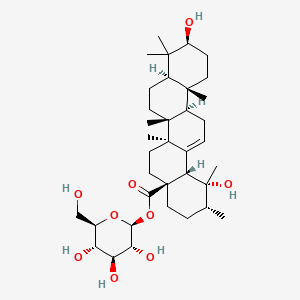
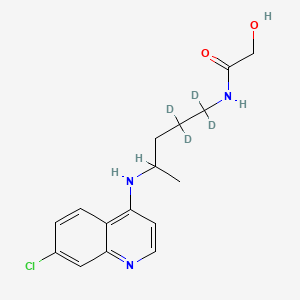
![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)
